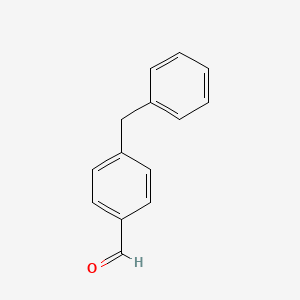4-Benzylbenzaldehyde
CAS No.: 67468-65-9
Cat. No.: VC2310701
Molecular Formula: C14H12O
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67468-65-9 |
|---|---|
| Molecular Formula | C14H12O |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 4-benzylbenzaldehyde |
| Standard InChI | InChI=1S/C14H12O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
| Standard InChI Key | DHARILAASAAGJJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C=O |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C=O |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Benzylbenzaldehyde features a benzaldehyde core with a benzyl group attached at the para position relative to the aldehyde group. The molecular structure can be visualized as a benzene ring with an aldehyde group (-CHO) at one position and a benzyl group (C₆H₅CH₂-) at the position opposite to the aldehyde. This structure creates a compound with two aromatic rings connected by a methylene bridge, with the aldehyde functional group extending from one of the rings .
Molecular Formula and Weight
The compound has the molecular formula C₁₄H₁₂O, indicating it contains 14 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom. This composition reflects its structure as a benzaldehyde derivative with an additional phenylmethyl group .
Structural Characteristics
The presence of two aromatic rings provides 4-Benzylbenzaldehyde with characteristic properties of aromatic compounds, including resonance stabilization and specific reactivity patterns. The aldehyde group (-CHO) serves as a reactive site for numerous chemical transformations, including oxidation, reduction, and condensation reactions. The benzyl group adds additional functionality and influences the electronic properties and reactivity of the aldehyde group through inductive and resonance effects .
Identifiers and Nomenclature
IUPAC and Common Names
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(phenylmethyl)benzaldehyde. Common names include 4-Benzylbenzaldehyde and p-Benzylbenzaldehyde, with the prefix "p-" indicating the para position of substitution .
Registry Numbers and Database Identifiers
4-Benzylbenzaldehyde is registered with several identifier systems:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 67468-65-9 |
| European Community (EC) Number | 822-091-3 |
| DSSTox Substance ID | DTXSID20217830 |
| Nikkaji Number | J148.913E |
| Wikidata | Q72440758 |
These identifiers facilitate tracking and referencing the compound across various chemical databases and literature .
Chemical Identifiers
Additional technical identifiers that uniquely represent the compound's structure include:
| Identifier Type | Value |
|---|---|
| InChIKey | DHARILAASAAGJJ-UHFFFAOYSA-N |
| SMILES | O=CC1=CC=C(CC2=CC=CC=C2)C=C1 |
These chemical identifiers provide standardized representations of the molecular structure for database searches and computational chemistry applications .
Physical and Chemical Properties
Physical State and Appearance
While specific information about the physical appearance of 4-Benzylbenzaldehyde is limited in the available search results, aromatic aldehydes similar to this compound typically exist as colorless to pale yellow liquids or crystalline solids at room temperature. The physical state would depend on its melting point relative to ambient temperature .
Structural Properties
Based on its chemical structure, 4-Benzylbenzaldehyde possesses key functional groups that determine its reactivity:
-
An aldehyde group (-CHO) that can undergo various reactions including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions with amines and other nucleophiles
-
Two aromatic rings that can participate in electrophilic aromatic substitution reactions
-
A methylene bridge connecting the two aromatic systems
These structural features contribute to the compound's chemical behavior and potential applications in synthetic chemistry .
Comparative Analysis
While direct experimental data for 4-Benzylbenzaldehyde is limited in the search results, properties can be estimated based on structural similarities to related compounds. For comparison, 4-OH-benzyl exhibits properties that might share some similarities:
| Property | Value for 4-OH-benzyl | Relevance to 4-Benzylbenzaldehyde |
|---|---|---|
| Boiling Point | 466.16 K (193.01°C) | 4-Benzylbenzaldehyde likely has a higher boiling point due to greater molecular weight |
| Critical Temperature | 691.87 K | Provides reference point for related structures |
| Log P (octanol/water) | 1.574 | 4-Benzylbenzaldehyde likely has higher lipophilicity due to additional aromatic ring |
These comparative values offer insight into the potential physical properties of 4-Benzylbenzaldehyde, though direct experimental measurements would be needed for precise characterization .
Synthesis Methods and Reactions
Reaction Characteristics
As a benzaldehyde derivative, 4-Benzylbenzaldehyde would be expected to participate in reactions typical of aldehydes, including:
-
Nucleophilic addition reactions
-
Oxidation to carboxylic acids
-
Reduction to primary alcohols
-
Condensation reactions (e.g., aldol, Cannizzaro)
-
Formation of imines with primary amines
The presence of the benzyl group would influence these reactions through electronic and steric effects .
Applications and Uses
Synthetic Intermediate
4-Benzylbenzaldehyde likely serves as an important synthetic intermediate in organic chemistry due to the reactivity of the aldehyde functional group. The compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceutical compounds, fine chemicals, and materials science applications .
Analytical Characterization
Chromatographic Analysis
Chromatographic methods including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would be applicable for the analysis of 4-Benzylbenzaldehyde, allowing for determination of purity and identification in complex mixtures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume